(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal
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Description
(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₆O₃ and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mechanistic Studies in Organic Synthesis
Studies have focused on understanding the mechanism of diastereoselective cyclopropanation using homochiral ketals, including derivatives of cyclohexen-1-one. These studies have shown how the cyclohexene ring conformation influences diastereoselectivity in cyclopropanation reactions, particularly in relation to reagent chelation and the effective transfer of methylene groups (Mash & Hemperly, 1990).
Development of Synthetic Methods
Recent advances have highlighted the use of cyclopropenone 1,3-propanediol ketal as a versatile building block for various C3 and dioxaspiro units, especially in strained hydrocarbon applications. Updated synthesis methods have been developed to reduce solvent toxicity and provide safer production methodologies (Mulks et al., 2020).
Cyclopropanation in Organic Chemistry
Research has been conducted on the cyclopropanation of α,β-unsaturated ketals, providing valuable insights into the generality and predictability of this process across various cycloalken-1-one ketals. This research highlights the utility of these ketals in synthesizing diastereomeric cyclopropanes with high yield and predictability (Mash & Nelson, 1987).
Ring-Opening Reactions
The ring-opening reactions of donor-acceptor cyclopropanes with cyclic ketals have been explored, demonstrating the efficiency of such reactions in producing functionalized alkylene glycol diethers and dithiol diethers under mild conditions (Zhang et al., 2020).
Enzymatic Reactions in Organic Chemistry
A study on enzymes responsible for [4+2] cycloaddition and spiroketalization has revealed their role in controlling product stereochemistry and rate enhancement. These enzymes show convergent evolution for these activities, offering insights into enzymatic reaction mechanisms and catalyst design (Zheng et al., 2016).
Properties
IUPAC Name |
(3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2/t8-,9+,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJRUPQDMJWTJJ-AEJSXWLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C=CC(C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3C=C[C@@H]([C@@H]3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452562 |
Source
|
Record name | FT-0675562 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134677-23-9 |
Source
|
Record name | FT-0675562 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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